molecular formula C22H16BrN3O2 B10992512 N-(4-bromophenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(4-bromophenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B10992512
M. Wt: 434.3 g/mol
InChI Key: BMRUBHYCABUODW-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a bromophenyl group, a naphthyl group, and a pyridazinone moiety, making it a molecule of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.

    Introduction of the Naphthyl Group: This step may involve Friedel-Crafts acylation or alkylation reactions.

    Bromination: The bromophenyl group can be introduced through electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS).

    Amidation: The final step involves the formation of the acetamide linkage through condensation reactions with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4-bromophenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is C21H18BrN3O3C_{21}H_{18}BrN_3O_3. It features a complex structure that includes a bromophenyl group and a naphthalenic moiety linked through a pyridazine framework. The presence of these functional groups contributes to its reactivity and biological properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Certain derivatives demonstrate effective inhibition against bacterial strains, suggesting potential applications in developing new antibacterial agents .

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various coupling reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals .

Development of Novel Materials

The compound's unique electronic properties may be harnessed in the development of novel materials, such as organic semiconductors or photonic devices. The bromine atom enhances the compound's electronic characteristics, making it suitable for applications in organic electronics .

Case Studies and Research Findings

StudyFindingsApplication
Demonstrated anticancer activity against breast cancer cell linesPotential drug candidate for cancer therapy
Exhibited significant antimicrobial effects against Gram-positive bacteriaDevelopment of new antibacterial agents
Utilized as an intermediate for synthesizing complex organic compoundsOrganic synthesis and pharmaceutical development

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
  • N-(4-fluorophenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Uniqueness

The presence of the bromine atom in N-(4-bromophenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide may impart unique electronic and steric properties, influencing its reactivity and interactions compared to its chloro- and fluoro- analogs.

Biological Activity

N-(4-bromophenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C17_{17}H14_{14}BrN3_{3}O
  • Molecular Weight : 372.21 g/mol
  • CAS Number : 20788-07-2

The structure features a bromophenyl group attached to a pyridazine ring, which is known for its biological significance.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Histone Deacetylases (HDACs) : Similar compounds have been shown to inhibit HDACs, which play a crucial role in regulating gene expression related to cancer cell proliferation and survival .
  • Induction of Apoptosis : Studies demonstrate that such compounds can promote apoptosis in cancer cells, leading to reduced tumor growth. For instance, in vitro assays have shown significant increases in apoptosis rates in treated HepG2 cells .
  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against various bacterial and fungal strains, indicating potential applications in treating infections .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound and related compounds:

Activity IC50_{50} Value Cell Line/Organism Reference
HDAC Inhibition95.48 nMVarious tumor cell lines
Apoptosis InductionVaries (1–9 μM)HepG2
Antimicrobial Activity>100 μg/mLGram-positive and Gram-negative bacteria

Case Studies

  • Antitumor Activity : A study involving the compound showed promising results in inhibiting tumor growth in xenograft models. The compound exhibited a tumor growth inhibition (TGI) rate comparable to established treatments, suggesting its potential as a therapeutic agent .
  • Apoptotic Mechanism : Flow cytometry analysis demonstrated that treatment with the compound significantly increased the apoptosis rate in HepG2 cells compared to controls, indicating a dose-dependent effect on cell viability .
  • Antimicrobial Efficacy : In vitro tests revealed that certain derivatives of the compound displayed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in infectious disease management .

Properties

Molecular Formula

C22H16BrN3O2

Molecular Weight

434.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide

InChI

InChI=1S/C22H16BrN3O2/c23-18-7-9-19(10-8-18)24-21(27)14-26-22(28)12-11-20(25-26)17-6-5-15-3-1-2-4-16(15)13-17/h1-13H,14H2,(H,24,27)

InChI Key

BMRUBHYCABUODW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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